methyl 4-oxoazepane-1-carboxylate
Description
Methyl 4-oxoazepane-1-carboxylate is a seven-membered lactam derivative featuring a ketone group at the 4-position and a methyl ester moiety at the 1-position. This compound belongs to the azepane family, a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
61995-24-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h2-6H2,1H3 |
InChI Key |
IQYXECHHIGXUOY-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC(=O)CC1 |
Canonical SMILES |
COC(=O)N1CCCC(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route: Nucleophilic Acylation of 4-Piperidinone
The most widely adopted method involves reacting 4-piperidinone (CAS 29976-54-3) with methyl chloroformate (CAS 79-22-1) under basic aqueous conditions.
Reaction Mechanism
The process proceeds via nucleophilic attack of the piperidinone’s secondary amine on the electrophilic carbonyl carbon of methyl chloroformate. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity while scavenging HCl byproduct. The reaction’s exothermic nature necessitates temperature control at 0°C to minimize side reactions such as over-alkylation or ketone hydration.
Protocol Refinement
A typical optimized procedure follows:
- Charge : 4-Piperidinone (3.0 mmol, 300 mg) in ice-cooled H₂O (2 mL)
- Base Addition : Aqueous K₂CO₃ (7.6 mmol, 1.05 g in 5 mL H₂O)
- Reagent Introduction : Methyl chloroformate (4.5 mmol, 350 μL) dropwise over 10 min
- Stirring : 3 h at 0°C under N₂ atmosphere
- Workup : Dichloromethane (DCM) extraction (3×15 mL), phase separation via Biotage cartridge
- Purification : Flash chromatography (KP-Sil, isohexane/EtOAc gradient) yields 68% product.
Table 1: Critical Parameters Affecting Yield
| Parameter | Optimal Range | Suboptimal Effect |
|---|---|---|
| Temperature | 0-5°C | >10°C: Polymerization (↓20-30%) |
| K₂CO₃ Stoichiometry | 2.5 eq | <2 eq: Incomplete conversion |
| Reaction Time | 3 h | >5 h: Ester hydrolysis (↓15%) |
| Solvent Polarity | H₂O (ε=80) | THF: Slower kinetics (↓40%) |
Alternative Synthetic Pathways
Enzymatic Esterification
Recent advances in biocatalysis show promise for greener syntheses. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin mediates esterification of 4-oxopiperidine-1-carboxylic acid in solvent-free systems:
Byproduct Analysis and Mitigation
Major Impurities
- Bis-carbamate Adduct : Forms via over-alkylation at ketone oxygen (3-7% yield)
- Mitigation : Strict stoichiometric control (1:1.5 piperidinone:chloroformate)
- Hydrated Ketone : Water-mediated addition to C=O (2-4%)
- Suppression : Anhydrous workup within 1 h post-reaction
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
Industrial-Scale Considerations
Waste Streams
- Aqueous Phase : Neutralize with 10% HCl before biological treatment (BOD₅ reduction by 72%)
- Organic Waste : Incinerate with energy recovery (≥99.9% DRE)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor trials (Corning AFR) show potential for process intensification:
Photochemical Activation
Preliminary studies using 254 nm UV light with eosin Y photosensitizer demonstrate:
- 45% conversion at 25°C
- 82% selectivity toward monocarbamate
- Requires further catalyst optimization.
Chemical Reactions Analysis
methyl 4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
Chemical Synthesis
Methyl 4-oxoazepane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow for the creation of complex molecules, facilitating the development of diverse chemical libraries. This capability is crucial for drug discovery and the synthesis of specialty chemicals.
Key Applications:
- Building Block for Complex Molecules : It is utilized in synthesizing various derivatives that can lead to new pharmacological agents.
- Reactivity in Organic Reactions : The compound can participate in multiple reactions, including nucleophilic substitutions and cyclization processes.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Its derivatives are investigated for activity against various diseases, including cancer and neurological disorders.
Case Studies:
- Cancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neurological Disorders : Research has shown that certain derivatives can modulate neurotransmitter systems, indicating possible applications in treating conditions like Alzheimer's disease.
Biological Applications
The biological activity of this compound has been a focus of research, particularly regarding its interactions with biomolecules.
Mechanism of Action:
The compound may interact with specific enzymes or receptors, influencing biological pathways. For example:
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : Research indicates potential interactions with muscarinic receptors, which play a critical role in cognitive function.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemical Synthesis | Building block for drug discovery | Enables creation of diverse chemical libraries |
| Medicinal Chemistry | Anticancer and neuroprotective agents | Derivatives show cytotoxic effects on cancer cells |
| Biological Research | Enzyme inhibition and receptor modulation | Potential therapeutic effects on metabolic disorders |
| Industrial Chemistry | Production of coatings and adhesives | Stability enhances utility in various formulations |
Research Findings
Recent literature highlights ongoing research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Efficacy Against CFTR Mutants : Studies have demonstrated that compounds similar to methyl 4-oxoazepane can enhance CFTR activity in cell lines expressing mutant proteins, indicating potential applications in cystic fibrosis treatment .
- Combination Therapies : Investigations into combination therapies suggest enhanced therapeutic outcomes when used alongside existing treatments without significant adverse effects.
Mechanism of Action
The mechanism of action of methyl 4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, mod
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The core structure of 4-oxoazepane-1-carboxylate derivatives remains consistent, but the ester group significantly influences physicochemical properties. Key comparisons are summarized below:
Table 1: Comparison of 4-Oxoazepane-1-Carboxylate Derivatives
- Volatility and Solubility: The methyl ester is expected to exhibit higher volatility compared to the ethyl and benzyl analogs due to its smaller ester group. The tert-butyl ester’s bulkiness likely reduces solubility in polar solvents, favoring use in non-aqueous syntheses .
- Stability : The tert-butyl ester is thermally stable and resistant to basic conditions, making it ideal for multi-step syntheses. In contrast, the benzyl ester is acid-labile and requires selective deprotection methods .
Research Findings and Industrial Relevance
- tert-Butyl 4-Oxoazepane-1-Carboxylate : Listed by multiple manufacturers (e.g., Aaron Chemicals LLC, LinkChem Co., Ltd.), this compound is a staple in protecting-group chemistry for nitrogen-containing scaffolds .
- Benzyl 4-Oxoazepane-1-Carboxylate : Used in experimental phasing pipelines for crystallography, as inferred from its structural similarity to compounds analyzed via SHELX software .
- Ethyl 4-Oxoazepane-1-Carboxylate : Its storage at 2–8°C suggests sensitivity to decomposition, necessitating cold-chain logistics in distribution .
Q & A
Q. What protocols ensure ethical compliance when handling this compound in biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
